molecular formula C12H16N2O4 B11775283 2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Cat. No.: B11775283
M. Wt: 252.27 g/mol
InChI Key: LXRSHUSCBNXTGE-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid ( 1713174-14-1) is a high-purity chemical compound with a molecular formula of C 12 H 16 N 2 O 4 and a molecular weight of 252.27 g/mol . This cinnoline derivative features a hexahydro core structure substituted with a carboxylic acid and a 2-methoxyethyl group at the 2-position of the ring system . The presence of these functional groups makes it a versatile intermediate or building block in organic synthesis and medicinal chemistry research. This compound is part of a class of cinnoline derivatives that are of significant interest in pharmaceutical and agrochemical research for the development of novel active molecules . The core cinnoline scaffold is a privileged structure in drug discovery. The specific substitutions on this scaffold, particularly the carboxylic acid and the methoxyethyl group, are key for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for exploring structure-activity relationships (SAR) . Researchers can utilize the carboxylic acid moiety for further derivatization, for instance, through amide coupling reactions to create novel amide derivatives for screening as potential psychotropic agents or multifunctional ligands . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-methoxyethyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

InChI

InChI=1S/C12H16N2O4/c1-18-5-4-14-11(15)7-9-6-8(12(16)17)2-3-10(9)13-14/h7-8H,2-6H2,1H3,(H,16,17)

InChI Key

LXRSHUSCBNXTGE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C=C2CC(CCC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Semicarbazide Precursors

The cinnoline scaffold is frequently synthesized via cyclization of semicarbazide intermediates. A prominent method involves reacting substituted hydrazines with cyclic ketones or diketones. For example, triazolinediones (TADs) enable efficient [4+2] cycloadditions with dienes to form bicyclic structures. In one protocol, heating a semicarbazide derived from 3-oxocyclohexanecarboxylic acid in toluene at 110°C for 12 hours induces intramolecular cyclization, yielding the hexahydrocinnoline core in 85–92% yield.

Substrate Conditions Yield Reference
3-Oxocyclohexanecarboxylic acid semicarbazideToluene, 110°C, 12 h92%

Heterocyclization Using Meldrum’s Acid Derivatives

Alternative routes employ Meldrum’s acid derivatives to assemble the cinnoline ring. Reacting an anilinomethylidene derivative of Meldrum’s acid with cyanothioacetamide in ethanol for 24 hours generates 2-oxo-1,2-dihydropyridine intermediates, which undergo acid-catalyzed rearrangement to the cinnoline structure. This method achieves moderate yields (68–74%) but offers regioselectivity for the 3-oxo group.

Reagent Base Solvent Yield Reference
2-Methoxyethyl bromideK₂CO₃DMF78%

Reductive Amination

An alternative approach uses reductive amination of a ketone intermediate with 2-methoxyethylamine. Catalytic hydrogenation (H₂, Pd/C) in methanol at room temperature for 4 hours achieves 82% yield, though this method requires prior oxidation of the cinnoline’s C3 position.

Installation of the Carboxylic Acid Group

Hydrolysis of Nitrile Intermediates

The carboxylic acid functionality is commonly introduced via hydrolysis of a nitrile precursor. Treating 6-cyano-2-(2-methoxyethyl)-3-oxohexahydrocinnoline with 6 M HCl at reflux for 8 hours converts the nitrile to the carboxylic acid in 89% yield.

Substrate Conditions Yield Reference
6-Cyano-2-(2-methoxyethyl) derivative6 M HCl, reflux, 8 h89%

Curtius Rearrangement

In a patented method, an acyl azide derived from 3-oxocyclohexanecarboxylic acid undergoes Curtius rearrangement to form an isocyanate intermediate, which is trapped with ethyl carbazate. Subsequent hydrolysis with NaOH yields the carboxylic acid with 95% purity.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

Toluene is preferred for cyclization due to its ability to precipitate products, simplifying purification. For alkylation, polar aprotic solvents like DMF enhance reaction rates. Industrial-scale syntheses (e.g., 4 kg batches) use thionyl chloride for esterification and sodium azide for acyl azide formation, achieving >90% yields.

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) removes byproducts, yielding >98% pure product. Chromatography is avoided in large-scale processes to reduce costs .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s methoxyethyl group and carboxylic acid moiety participate in hydrolysis under acidic or basic conditions:

Reaction Conditions Outcome Evidence
Methoxyethyl ether cleavageConcentrated HCl (aq), refluxCleavage of the ether bond, yielding a diol intermediate and methanol.
Carboxylic acid activationThionyl chloride (SOCl₂), 60–80°CConversion to acyl chloride for subsequent nucleophilic substitution . (analogous systems)

For example, acid-catalyzed hydrolysis of the methoxyethyl group proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Decarboxylation

The carboxylic acid group at position 6 undergoes decarboxylation under thermal or acidic conditions:

Conditions Catalyst/Reagent Product Yield Reference
150°C, vacuumCu powder (catalytic)2-(2-Methoxyethyl)-3-oxo-hexahydrocinnoline~60%*
H₂SO₄ (conc.), ΔSame as aboveN/A

*Yield estimated from analogous decarboxylation reactions in tetrahydroquinoline systems .

Reactions at the 3-Oxo Group

The ketone at position 3 participates in nucleophilic additions and reductions:

3.1. Nucleophilic Addition

Reagent Conditions Product Notes
Hydrazine (NH₂NH₂)Ethanol, refluxHydrazone derivativeForms stable Schiff base
Sodium borohydride (NaBH₄)Methanol, 0°C → RTSecondary alcohol (3-hydroxy derivative)Partial stereoselectivity

3.2. Enolate Formation

Treatment with strong bases (e.g., LDA) generates enolates, enabling alkylation or aldol condensation:

Base Electrophile Product
LDA (Lithium diisopropylamide)Methyl iodide (CH₃I)3-Methylated derivative

Esterification and Amidation

The carboxylic acid undergoes typical derivatization reactions:

Reaction Type Reagent Conditions Product
EsterificationMethanol, H₂SO₄ (cat.)Reflux, 12 hMethyl ester
AmidationThionyl chloride + NH₃0°C → RTPrimary amide

These reactions enhance the compound’s bioavailability or enable conjugation with biomolecules .

Cyclization and Ring-Modification Reactions

The hexahydrocinnoline core undergoes dehydrogenation or ring-opening under specific conditions:

Reagent/Conditions Outcome Application
Pd/C, H₂ (1 atm)Partial saturation of the cinnoline ringTuning aromaticity for drug design
DDQ (Dichlorodicyanoquinone)Dehydrogenation to cinnolineSynthesis of aromatic analogs

Stability and Side Reactions

  • Photodegradation : Exposure to UV light induces radical-mediated decomposition of the hexahydrocinnoline ring.

  • Oxidation : The methoxyethyl group is susceptible to oxidation by strong oxidizers (e.g., KMnO₄), forming carboxylic acid side products.

Comparative Reactivity Table

Functional Group Reactivity Rank Key Reactions
Carboxylic acid (-COOH)1Decarboxylation, esterification, salt formation
3-Oxo group (C=O)2Nucleophilic addition, reduction
Methoxyethyl (-OCH₂CH₂OCH₃)3Hydrolysis, oxidation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid. For instance, compounds synthesized from similar scaffolds have shown promising results against breast cancer cell lines (MCF-7). These studies utilized the MTT assay to evaluate cell viability and demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Neuroprotective Effects

Research indicates that compounds with similar structures may possess neuroprotective effects. Studies involving animal models of neurodegenerative diseases have suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells. This potential application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored in various preclinical studies. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

StudyObjectiveFindings
Synthesis and Anticancer Activity To evaluate the anticancer effects of synthesized derivativesCompounds showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines
Neuroprotective Effects Assess neuroprotection in animal modelsCompounds reduced oxidative stress markers and improved cognitive function in models of neurodegeneration
Anti-inflammatory Effects Investigate anti-inflammatory propertiesSignificant reduction in cytokine levels observed in treated groups compared to controls

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Enzyme Inhibition Potential

While direct data on the target compound is unavailable, highlights the significance of methoxyethyl-substituted compounds in inhibiting fungal histone deacetylases (HDACs). For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that the methoxyethyl group enhances target binding, possibly through hydrophobic interactions or hydrogen bonding . By analogy, the methoxyethyl substituent in the cinnoline derivative may improve affinity for HDACs or similar enzymes compared to ethyl or fluoroethyl analogs.

Biological Activity

2-(2-Methoxyethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which is pivotal in determining its biological activity. The molecular formula is C15H19N1O4C_{15}H_{19}N_{1}O_{4}, with a molecular weight of approximately 275.32 g/mol. Its structure includes a hexahydrocinnoline core that contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that the compound may act as a glucocorticoid receptor modulator , influencing inflammatory responses and metabolic processes in cells .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with nuclear receptors affecting gene expression related to inflammation and metabolism.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of hexahydrocinnoline compounds possess antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Effects : The modulation of glucocorticoid receptors suggests potential anti-inflammatory applications, which could be beneficial in treating conditions such as arthritis and asthma.
  • Cytotoxicity Against Cancer Cells : Preliminary evaluations indicate cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyFindings
Synthesis and Biological Evaluation of Substituted Hexahydroquinoline Derivatives Identified antimicrobial properties and cytotoxic effects on cancer cells.Supports the potential use of hexahydroquinoline derivatives in drug development.
Research on Glucocorticoid Receptor Modulators Demonstrated efficacy in modulating inflammatory responses.Highlights the therapeutic potential for inflammatory diseases.

Q & A

Q. Optimization Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent side reactions.
  • Monitor reaction progress via HPLC or TLC to adjust stoichiometry .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve yields .

Table 1 : Representative Synthesis Routes and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationBF₃·Et₂O, CH₂Cl₂, 0°C→RT65–72
MethoxyethylationNaH, THF, 2-methoxyethyl bromide58–63
OxidationKMnO₄, H₂O/acetone, 50°C85–90

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Question

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile mobile phase .
    • Elemental Analysis : Validate C, H, N content against theoretical values (deviation < 0.3%) .
  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm methoxyethyl (-OCH₂CH₂OCH₃) and carboxylic acid (-COOH) groups .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.12) .

What safety precautions are critical when handling this compound in the laboratory?

Basic Research Question

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 3) .
  • Handling :
    • Use fume hoods and PPE (gloves, goggles).
    • Avoid dust formation; store at 2–8°C in airtight containers .
  • Emergency Measures :
    • For skin contact: Wash with soap/water for 15 minutes.
    • For inhalation: Move to fresh air; administer oxygen if needed .

How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Advanced Research Question

  • Target Selection : Prioritize enzymes/receptors with conserved binding pockets (e.g., quinone-dependent oxidoreductases) based on structural analogs .
  • Methodology :
    • Molecular Docking : Use AutoDock Vina to model interactions between the carboxylic acid group and catalytic residues .
    • In Vitro Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Data Interpretation : Correlate electronic effects (e.g., methoxy group electron donation) with activity trends .

How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Advanced Research Question

  • Contradiction Example : Discrepancies in aqueous solubility (reported as 0.1–1.2 mg/mL).
  • Resolution Strategies :
    • Standardized Protocols : Use USP-type dissolution apparatus at 37°C, pH 7.4 buffer .
    • Cross-Validation : Compare HPLC-UV (direct measurement) vs. computational predictions (LogP via ChemAxon) .
    • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify hydrolysis-sensitive groups .

What experimental designs are recommended to investigate its reactivity under varying conditions?

Advanced Research Question

  • Oxidative Stability :
    • Expose to H₂O₂ (1–10 mM) and monitor degradation via LC-MS .
  • pH-Dependent Reactivity :
    • Perform kinetic studies in buffers (pH 2–10) to identify labile bonds (e.g., ester hydrolysis) .
  • Thermal Analysis :
    • Use DSC/TGA to determine decomposition temperatures and excipient compatibility .

How can computational modeling enhance the understanding of its pharmacokinetic profile?

Advanced Research Question

  • ADME Prediction :
    • Use SwissADME to estimate bioavailability (e.g., %F = 45–60%) and BBB permeability .
  • Metabolism Pathways :
    • Simulate CYP-mediated oxidation via StarDrop’s DEREK module .
  • Toxicity Screening :
    • Apply QSAR models to predict hepatotoxicity (e.g., ProTox-II) .

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